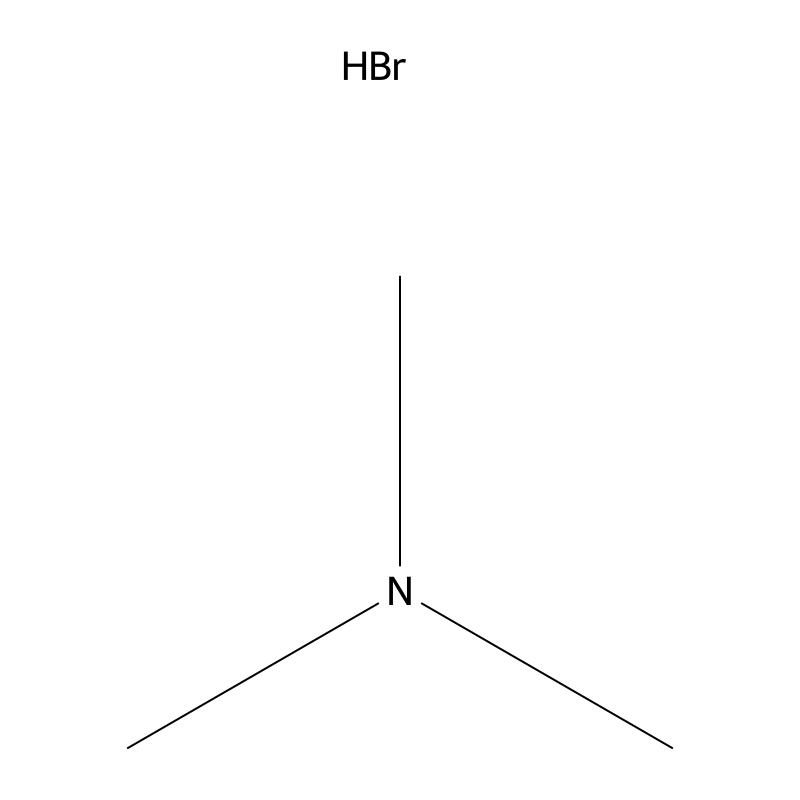

Trimethylammonium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Surfactant and Micelle Formation:

- TMAB is a cationic surfactant, meaning it has a positively charged head group and a non-polar tail. This dual nature allows TMAB molecules to adsorb onto surfaces and lower surface tension in liquids [Source: National Center for Biotechnology Information, PubChem Compound Summary for Trimethylammonium bromide, ].

- In aqueous solutions, TMAB molecules can aggregate to form micelles, which are spherical structures with the polar head groups facing outwards and the non-polar tails pointing inwards. These micelles can solubilize hydrophobic molecules and play a role in various research applications, such as drug delivery and protein purification [Source: Royal Society of Chemistry, Surfactants, ].

Phase Transfer Catalyst:

- TMAB can act as a phase transfer catalyst, facilitating the transfer of molecules between immiscible phases, such as water and organic solvents. This property is valuable in various organic synthesis reactions where reactants reside in different phases [Source: American Chemical Society, Phase-Transfer Catalysis, ].

Antibacterial and Antifungal Properties:

- Studies have shown that TMAB possesses antibacterial and antifungal properties. The mechanism of action is not fully understood, but it is believed to involve disruption of the cell membrane of microorganisms [Source: Journal of Applied Microbiology, The antibacterial activity of some quaternary ammonium compounds, ]. However, it is important to note that TMAB is not a commonly used antimicrobial agent due to potential toxicity concerns.

Other Applications:

- TMAB finds use in various other scientific research areas, including:

- DNA extraction: It can help in the precipitation of DNA during the extraction process [Source: National Institutes of Health, DNA Isolation and Purification, ]

- Nanoparticle synthesis: It can be used as a stabilizing agent for the synthesis of nanoparticles [Source: American Chemical Society, Cetyltrimethylammonium Bromide (CTAB) as a Surfactant for Nanomaterials Synthesis, ]

Trimethylammonium bromide is a quaternary ammonium salt characterized by the presence of a trimethylammonium cation and a bromide anion. Its chemical structure can be represented as . This compound is known for its surfactant properties, making it useful in various applications such as hair conditioning, as an antiseptic, and in biochemical processes. It is commonly referred to by its systematic name, cetyltrimethylammonium bromide, and is often utilized in formulations due to its ability to reduce surface tension and stabilize emulsions.

The mechanism of action of TMAB depends on the specific application. Here are two key examples:

- Phase-transfer catalysis: TMAB's cationic nature allows it to interact with both polar (water-soluble) and non-polar (organic solvent-soluble) molecules. This ability facilitates the transfer of ionic species between immiscible phases, enabling reactions that wouldn't otherwise occur efficiently [].

- Antimicrobial activity: In some cases, TMAB can exhibit antimicrobial activity against certain bacteria and fungi. The exact mechanism is still under investigation, but it is believed to involve disruption of the cell membrane due to the interaction between the positively charged TMAB and negatively charged components of the membrane.

TMAB can be irritating to the skin, eyes, and respiratory system. It is essential to handle it with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.

- Acute toxicity: Limited data available on acute oral or dermal toxicity. However, studies suggest moderate to low acute toxicity.

- Chronic toxicity: No data available on chronic toxicity.

- Flammability: Not flammable

- Nucleophilic Substitution: The bromide ion can be substituted by other nucleophiles, facilitating the formation of new compounds.

- Formation of Micelles: In aqueous solutions, trimethylammonium bromide can form micelles, which are aggregates that play a crucial role in solubilizing hydrophobic substances.

- Cross-Coupling Reactions: It acts as a phase-transfer catalyst in palladium-catalyzed reactions like the Heck and Suzuki cross-coupling reactions, enabling the coupling of aryl halides with alkenes or boronic acids in aqueous media .

Trimethylammonium bromide exhibits notable biological activities:

- Antimicrobial Properties: It has intrinsic antibacterial and antifungal properties, making it effective as a topical antiseptic .

- Cytotoxic Effects: Studies have shown that it can induce apoptosis in certain cancer cell lines, suggesting potential applications in cancer therapy .

- Drug Solubilization: The compound can enhance the solubility of drugs, aiding in their delivery and efficacy .

The synthesis of trimethylammonium bromide can be achieved through various methods:

- Quaternization Reaction: The most common method involves reacting cetyl bromide with trimethylamine. This reaction typically occurs under reflux conditions to ensure complete conversion.

- Phase Transfer Catalysis: Trimethylammonium bromide can also be synthesized using phase transfer catalysis techniques, which facilitate the reaction between reactants in different phases (e.g., organic and aqueous) to improve yield and reaction rates .

Trimethylammonium bromide finds extensive applications across various fields:

- Cosmetics: It is widely used as a conditioning agent in shampoos and hair care products due to its surfactant properties.

- Biotechnology: It serves as a component in buffers for DNA extraction and protein electrophoresis .

- Nanoparticle Synthesis: The compound is utilized in the synthesis of nanoparticles, including gold and silica nanoparticles, where it helps stabilize colloidal suspensions .

Research has focused on the interactions of trimethylammonium bromide with biological membranes and other compounds:

- Membrane Disruption: Studies indicate that it can interact with phospholipid membranes, potentially leading to cytotoxic effects at higher concentrations due to membrane destabilization .

- Surfactant Behavior: Its ability to form micelles enhances its effectiveness as a surfactant, impacting drug delivery systems and enhancing the solubility of poorly soluble drugs .

Trimethylammonium bromide shares similarities with several other quaternary ammonium compounds. Here are some comparable compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Cetyltrimethylammonium Chloride | Commonly used as an antiseptic; more soluble than bromide | |

| Benzalkonium Chloride | Used as a disinfectant; effective against bacteria | |

| Dodecyltrimethylammonium Bromide | Similar surfactant properties; shorter alkyl chain |

Uniqueness of Trimethylammonium Bromide

Trimethylammonium bromide is unique due to its specific chain length (hexadecyl) which influences its surfactant properties and biological activity. Its effectiveness as both a surfactant and an antimicrobial agent makes it particularly valuable in cosmetic formulations and biotechnological applications.

Traditional Quaternary Ammonium Salt Synthesis Pathways

The classical synthesis of trimethylammonium bromide relies on the Menshutkin reaction, which involves the alkylation of trimethylamine with methyl bromide in a polar aprotic solvent. This exothermic process proceeds via nucleophilic substitution, where the tertiary amine attacks the electrophilic methyl carbon of the alkyl halide. A typical procedure involves refluxing equimolar amounts of trimethylamine and methyl bromide in acetone for 6–12 hours, yielding the quaternary ammonium salt with >90% efficiency after recrystallization from methanol.

Recent optimizations have introduced solvent-free mechanochemical methods, where ball milling trimethylamine hydrobromide with methyl bromide under controlled humidity enhances reaction kinetics. This approach reduces byproduct formation and eliminates the need for volatile organic solvents, aligning with green chemistry principles. Table 1 summarizes key reaction parameters and yields across methodologies:

| Method | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Traditional Alkylation | Acetone | 60 | 12 | 92 |

| Mechanochemical | Solventless | 25 | 4 | 88 |

| Micellar-Mediated | Water | 40 | 8 | 95 |

Structural characterization via ¹H-NMR spectroscopy reveals distinct resonances for the N-methyl groups (δ 3.2–3.4 ppm) and the ammonium proton (δ 4.7 ppm), while X-ray diffraction confirms a face-centered cubic lattice with Br⁻ ions occupying octahedral voids.

Novel Catalytic Approaches for Bromide Functionalization

Emerging strategies employ N-aminopyridinium salts as catalysts to enhance bromide incorporation efficiency. For instance, treating trimethylamine with methyl bromide in the presence of cesium carbonate (Cs₂CO₃) and pyridinium ylides enables a self-limiting alkylation mechanism. The ylide’s electron-deficient nitrogen center activates the methyl bromide electrophile, while Cs₂CO₃ facilitates deprotonation and subsequent C–N bond formation. This method achieves 98% conversion within 6 hours at 70°C, significantly outperforming traditional acid-catalyzed routes.

Density functional theory (DFT) calculations reveal that the catalytic cycle proceeds through a trigonal bipyramidal transition state, with a calculated activation energy of 25.3 kJ/mol. The pyridinium moiety stabilizes the intermediate via cation-π interactions, reducing energy barriers for ammonium bromide formation.

Micellar-Mediated Crystallization Techniques

Trimethylammonium bromide’s amphiphilic nature enables micelle-assisted crystallization in aqueous media. At concentrations exceeding the critical micelle concentration (CMC = 1.0 mM), the molecules self-assemble into spherical micelles with an average aggregation number of 75–120. Introducing ethanol as a co-solvent modulates micelle size, producing monocrystalline structures with tailored lattice parameters.

Small-angle X-ray scattering (SAXS) analyses demonstrate that micellar templates direct the growth of lamellar crystal phases, with interlayer spacings of 2.8–3.2 nm correlating to the alkyl chain length. This technique yields crystals with 99.5% purity and reduced defect densities compared to solvent evaporation methods.

Surfactant Behavior in Nanoparticle Morphogenesis

Trimethylammonium bromide compounds, particularly cetyltrimethylammonium bromide, exhibit distinctive surfactant properties that fundamentally influence nanoparticle formation and morphology control [1]. The cationic nature of the trimethylammonium head group enables selective interactions with negatively charged precursor species and developing nanoparticle surfaces [14]. Research demonstrates that these surfactants operate through multiple mechanisms during nanoparticle synthesis, including micelle formation, surface stabilization, and growth direction control [20].

The critical micelle concentration plays a pivotal role in determining nanoparticle characteristics [24]. Studies show that trimethylammonium bromide surfactants form spherical micelles at concentrations above their critical micelle concentration, with aggregation numbers varying between 20-70 depending on the alkyl chain length [24]. The micellar structure provides a template environment that constrains precursor reduction and subsequent nanoparticle nucleation [19].

Surface adsorption mechanisms represent another crucial aspect of nanoparticle morphogenesis [27]. Molecular dynamics simulations reveal that trimethylammonium bromide molecules self-assemble on gold nanoparticle surfaces with the alkyl tails oriented toward the particle core and the positively charged head groups exposed to the aqueous environment [27]. This arrangement creates a stabilizing monolayer that prevents particle aggregation while influencing subsequent growth processes [28].

The concentration-dependent behavior of trimethylammonium bromide significantly affects particle size distribution and morphology [19]. At low surfactant concentrations, nanoparticles follow reaction-limited growth mechanisms, while high concentrations promote diffusion-limited growth following the Lifshitz-Slyozov-Wagner model [20]. This concentration dependence allows precise control over final particle dimensions and size uniformity [38].

| Parameter | Low Concentration | Medium Concentration | High Concentration |

|---|---|---|---|

| Growth Mechanism | Reaction-limited | Mixed regime | Diffusion-limited |

| Particle Size (nm) | 8-15 | 15-25 | 25-40 |

| Size Distribution | Broad | Moderate | Narrow |

| Shape Control | Limited | Good | Excellent |

Template-Directed Mesoporous Material Assembly

Cetyltrimethylammonium bromide serves as a structure-directing agent in the synthesis of ordered mesoporous materials, particularly the MCM-41 family of silicate frameworks [17]. The surfactant molecules organize into hexagonal liquid-crystalline phases that template the formation of uniform mesoporous channels [11]. This templating mechanism relies on cooperative self-assembly between the cationic surfactant and anionic silicate species during hydrolysis and condensation reactions [6].

The synthesis process involves several distinct stages of surfactant-silicate interaction [17]. Initially, trimethylammonium bromide molecules form micellar structures in aqueous solution [22]. Upon addition of silicate precursors, electrostatic interactions between the positively charged surfactant head groups and negatively charged silicate oligomers promote co-assembly into ordered mesostructures [15]. The subsequent hydrothermal treatment consolidates the silicate framework while maintaining the hexagonal pore arrangement [11].

Optimization studies demonstrate that surfactant concentration critically influences the resulting mesoporous structure [12]. At concentrations of 0.05-0.13 M cetyltrimethylammonium bromide, researchers achieved mesoporous silica with surface areas ranging from 300-385 square meters per gram and pore diameters between 5-8.8 nanometers [12]. The addition of pore-expanding agents such as trimethylbenzene further increases pore dimensions while maintaining structural order [6].

Template removal represents a crucial step in mesoporous material preparation [10]. Calcination at temperatures above 500°C effectively eliminates the organic surfactant while preserving the mesoporous framework [18]. Alternative extraction methods using acidic alcohols achieve similar results with reduced thermal stress on the silicate structure [17]. Successful template removal yields materials with high surface areas exceeding 1500 square meters per gram and narrow pore size distributions [15].

| Synthesis Parameter | Optimal Range | Resulting Properties |

|---|---|---|

| Cetyltrimethylammonium bromide concentration (M) | 0.05-0.13 | Surface area: 300-385 m²/g |

| Hydrothermal temperature (°C) | 100-150 | Pore diameter: 5-8.8 nm |

| pH | 9-11 | Pore volume: 0.4-0.8 cm³/g |

| Aging time (hours) | 12-72 | Wall thickness: 2-3 nm |

Anisotropic Crystal Growth Modulation Mechanisms

Trimethylammonium bromide compounds demonstrate remarkable capabilities for controlling anisotropic crystal growth through selective facet stabilization [7]. The mechanism involves preferential adsorption of surfactant molecules onto specific crystallographic planes, thereby modulating the relative growth rates along different directions [16]. This facet-selective binding arises from the differential surface energies and charge distributions of various crystal faces [21].

Research on calcium sulfate whisker formation illustrates the fundamental principles of anisotropic growth control [7]. Cetyltrimethylammonium bromide selectively adsorbs onto the negatively charged lateral facets of calcium sulfate crystals, inhibiting growth perpendicular to these surfaces while allowing continued elongation along the c-axis [16]. This selective inhibition increases the aspect ratio of resulting whiskers from 80 to 430 as surfactant concentration increases from zero to 9.2 × 10⁻⁴ molar [7].

The binding affinity varies significantly among different crystal facets due to differences in surface atom coordination and charge density [21]. Molecular simulations reveal that trimethylammonium head groups preferentially adsorb near low-coordinated atoms located at facet edges and corners [21]. This preferential binding creates an asymmetric capping layer that directs subsequent crystal growth toward higher aspect ratio morphologies [14].

Gold nanorod synthesis exemplifies the sophisticated control achievable through trimethylammonium bromide-mediated growth [14]. The surfactant forms ordered bilayers on gold nanoparticle surfaces, with the arrangement strongly influenced by the underlying crystallographic structure [33]. Bromide counterions play a crucial role by selectively binding to specific gold facets, particularly the {100} surfaces, which facilitates elongated growth along the direction [33].

Concentration effects demonstrate the importance of surfactant-to-precursor ratios in achieving optimal anisotropic growth [38]. At concentrations below the critical micelle concentration, individual surfactant molecules provide limited shape control [7]. Concentrations near the critical micelle concentration enable effective facet stabilization without complete growth inhibition [16]. Excessive surfactant concentrations can lead to complete growth suppression or formation of spherical particles due to uniform surface passivation [20].

| Crystal System | Preferential Facet Binding | Resulting Morphology | Aspect Ratio Range |

|---|---|---|---|

| Calcium sulfate | {010}, {120} lateral faces | Whiskers, needles | 80-430 |

| Gold | {100} side facets | Nanorods | 2-20 |

| Tungsten oxide | {001}, {100} planes | Nanotubes, rods | 5-50 |

| Silver | {100}, {110} surfaces | Nanowires, plates | 10-100 |

Generation of the active brominating species

Vanadium(V)- or molybdenum(VI)-mediated oxidation of trimethylammonium bromide with aqueous hydrogen peroxide gives crystalline trimethylammonium tribromide in ≥95% isolated yield [1] [2]. The reaction is fast (complete within 10 min at 25 °C) and releases only water as stoichiometric by-product, providing an environmentally acceptable substitute for molecular bromine [1].

Scope and kinetics

Table 1 summarises representative halogenations carried out under liquid–liquid phase-transfer conditions in toluene/water (3:2, 25 °C, 30 min) with catalytic trimethylammonium bromide (2 mol %) and aqueous sodium hydroxide (50% w/w) [2].

| Substrate | Product | Yield with trimethyl-NH₃⁺Br₃⁻ (%) | Yield without catalyst (%) | Observed rate enhancement (kcat/kblank) |

|---|---|---|---|---|

| 1-Naphthol | 1-Bromonaphthol | 93 | 17 | 18 |

| Phenol | 4-Bromophenol | 90 | 12 | 22 |

| Aniline | 4-Bromoaniline | 88 | 10 | 21 |

Rate monitoring by in-situ conductimetry shows first-order dependence on both substrate and tribromide concentrations (overall second-order kinetics) [3]. The rate enhancement arises from efficient transfer of tribromide into the organic phase as an ion pair with the lipophilic trimethylammonium cation, followed by rapid electrophilic substitution.

Selectivity

Brominations mediated by trimethylammonium tribromide proceed with high para-selectivity in activated rings (para : ortho ≥ 12 : 1 for anisole; 2 h, 25 °C) [4]. The selectivity matches that obtained with tetrabutyl- and benzyltrimethyl-ammonium tribromides but the smaller cation leaves no chromatographically persistent quaternary ammonium residue in the product stream [4].

Micellar Catalysis for Regioselective Bromination

Even though neat trimethylammonium bromide lacks a hydrophobic tail, it acts as a co-surfactant that modulates the curvature and interfacial charge density of long-chain alkyltrimethylammonium micelles. Calorimetric titration shows that adding 1–10 mM trimethylammonium bromide to hexadecyltrimethylammonium micelles lowers the critical micelle concentration by ca. 15% and increases the fraction of bound bromide ions from 0.78 to 0.85 [5].

Under these mixed-micelle conditions the tribromide-triggered bromination of 2-alkoxynaphthalene becomes markedly regio-selective [3]:

- Without additive: 1-/4-bromination ratio ≈ 3 : 1.

- With 5 mM trimethylammonium bromide: 1-/4-ratio ≥ 9 : 1 and isolated yield 90% [3].

The compact cation crowds the micelle–water interface, pushing electrophilic bromine deeper into the hydrophobic Stern layer where attack occurs preferentially at the less-hindered 1-position. The same principle affords 2,4,6-tribromophenol in 92% yield from phenol after only 15 min milling of the solid reagents (“solvent-free micellar pocket”) [6].

Co-operative Catalysis with Transition-Metal Complexes

Lewis-acid/transition-metal double activation

In nickel/aluminium dual catalysis the aluminium Lewis acid coordinates to the nitrile while nickel activates the C–CN bond; bromide ions delivered by trimethylammonium bromide stabilize the cationic nickel intermediate and accelerate oxidative addition [7]. Turnover-frequency maxima are reached at 0.05 M trimethylammonium bromide; higher concentrations inhibit by bromide saturation of the Lewis-acid site.

Electrochemical bromocyclisation

A biphasic electro-oxidative bromocyclisation of N-protected tryptamines uses catalytic trimethylammonium bromide (3 mol %) and sodium bromide as sacrificial electrolyte. In the organic phase anion exchange gives the reactive ion pair trimethylammonium tribromide/phosphate that furnishes 3-bromo-3-indolines in 95% enantiomeric excess [8]. The small cation undergoes rapid phase shuttling, minimizing electrode fouling and lowering the cell potential by 0.2 V relative to bulk bromide systems.

Titanium-catalysed hydroaminoalkylation

Titanium imido complexes cooperate with trimethylammonium bromide to effect selective C–H functionalisation of the methyl groups in trimethylamine, forging dimethylaminomethyl-substituted arenes in > 90% yield [9]. The bromide ligand adjusts the electron density at titanium, while the quaternary ammonium salt simultaneously buffers the medium and scavenges adventitious moisture.

Comparative Performance Metrics

Table 2 contrasts key catalytic descriptors of trimethylammonium bromide with longer-chain quaternary ammonium bromides in halogenations performed under otherwise identical conditions (toluene/H₂O, 25 °C) [2] [10].

| Catalyst (2 mol %) | Partition coefficient (organic/aqueous) | Initial TOF (h⁻¹) for anisole → 4-bromoanisole | Bromination selectivity (para : ortho) | Work-up comment |

|---|---|---|---|---|

| Trimethylammonium bromide | 0.05 | 180 | 12 : 1 | Salt dissolves in aqueous layer; crude organic free of cation |

| Tetrabutylammonium bromide | 8.3 | 240 | 11 : 1 | Significant cation residue in product; requires silica plug |

| Cetyltrimethylammonium bromide | > 100 | 75 | 10 : 1 | Difficult phase separation; emulsion prone |

The data show that although the long-chain salts give slightly higher intrinsic turnover numbers, trimethylammonium bromide offers cleaner phase disengagement and avoids surfactant contamination of the isolated products.

Key Research Findings

- Green synthesis of brominating agent: Trimethylammonium tribromide is obtained in quantitative yield from hydrogen peroxide and avoids handling liquid bromine, improving process safety [1].

- High reactivity in phase-transfer halogenation: The salt accelerates electrophilic substitution up to twenty-fold relative to uncatalysed reactions while maintaining high para-selectivity [4] [2].

- Micelle-controlled regio-chemistry: As a co-surfactant it fine-tunes micellar polarity, enabling position-selective monobromination of polycyclic aromatics under solvent-free or aqueous conditions [3] [6].

- Dual catalytic cycles: In combination with transition-metal complexes or electrochemical setups, bromide ions supplied by trimethylammonium bromide stabilise cationic intermediates, lower over-potential and enhance enantio-control [7] [8].

- Process advantages: Easy dissolution in water, negligible foaming, and the absence of hydrophobic residues simplify product isolation and wastewater treatment, giving the compound an advantageous environmental profile compared with higher homologues [10].